1,4-Diiodotetrafluorobenzene

Catalog No.
S569096
CAS No.
392-57-4
M.F
C6F4I2
M. Wt
401.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Diiodotetrafluorobenzene

CAS Number

392-57-4

Product Name

1,4-Diiodotetrafluorobenzene

IUPAC Name

1,2,4,5-tetrafluoro-3,6-diiodobenzene

Molecular Formula

C6F4I2

Molecular Weight

401.87 g/mol

InChI

InChI=1S/C6F4I2/c7-1-2(8)6(12)4(10)3(9)5(1)11

InChI Key

VIXRAZODEODOJF-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1I)F)F)I)F)F

Synonyms

1,4-diiodotetrafluorobenzene

Canonical SMILES

C1(=C(C(=C(C(=C1I)F)F)I)F)F

Enhanced Luminescence of Single-Benzene Fluorescent Molecules

Scientific Field: Photoluminescence and Crystal Engineering

Summary of the Application: 1,4-Diiodotetrafluorobenzene is used in the field of photoluminescence and crystal engineering to enhance the luminescence of single-benzene fluorescent molecules. This is particularly useful for red-emissive molecules, which often suffer from an aggregation-induced quenching effect under solid-state conditions .

Results or Outcomes: The use of 1,4-Diiodotetrafluorobenzene in this application results in enhanced emission. Both cocrystals exhibit red shifts relative to DMCAT form II (10 nm and 16 nm) and significantly increased quantum yields (approximately 3 and 5 times) .

Preparation of Phosphorescent Cocrystal with Polycyclic Aromatic Hydrocarbons

Scientific Field: Phosphorescence and Crystal Engineering

Summary of the Application: 1,4-Diiodotetrafluorobenzene is used as a halogen bonding donor during the preparation of phosphorescent cocrystals with polycyclic aromatic hydrocarbons .

Cocrystallization of Halopyridinium Salts

Scientific Field: Crystal Engineering

Summary of the Application: 1,4-Diiodotetrafluorobenzene is used as a ditopic perfluorinated iodobenzene for the cocrystallization of halopyridinium salts .

Preparation of 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole

Scientific Field: Organic Synthesis

Summary of the Application: 1,4-Diiodotetrafluorobenzene is used in the synthesis of 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole .

Synthesis of 2,3,5,6-Tetrafluoro-1,4-diiodobenzene

Summary of the Application: 1,4-Diiodotetrafluorobenzene is used in the synthesis of 2,3,5,6-tetrafluoro-1,4-diiodobenzene .

Preparation of Halogen Bonded Cocrystals

Scientific Field: Crystal Engineering

Summary of the Application: 1,4-Diiodotetrafluorobenzene is used as a halogen bonding donor during the preparation of halogen bonded cocrystals .

1,4-Diiodotetrafluorobenzene is an aromatic compound characterized by the presence of two iodine atoms and four fluorine atoms attached to a benzene ring. Its molecular formula is C6H2F4I2, and it features a symmetrical structure where the iodine atoms are positioned at the 1 and 4 positions of the benzene ring, while the fluorine atoms occupy the 2, 3, 5, and 6 positions. This unique arrangement contributes to its distinct chemical properties, particularly in halogen bonding and supramolecular chemistry. The compound is known for its ability to participate in various interactions due to the electronegative nature of both iodine and fluorine atoms, making it a significant subject of study in materials science and organic chemistry .

DITFB itself is not known to have a specific biological mechanism of action. However, the presence of the fluorine atoms can influence the properties of the final molecules synthesized using DITFB as a building block. Fluorination can enhance lipophilicity (fat solubility) and improve metabolic stability of the resulting compounds [].

Primarily through halogen bonding. It can form co-crystals with various Lewis bases, such as nitrogen-containing compounds and aromatic hydrocarbons. These interactions often lead to the formation of complex supramolecular architectures, including discrete assemblies and extended networks .

The compound also participates in reactions involving halogen bonds where one of its iodine atoms can interact with nitrogen or other electron-rich sites in different molecules. For instance, co-crystallization with aminopyridines results in strong C–I⋯N halogen bonds that facilitate the formation of stable crystal structures . Furthermore, studies have shown that 1,4-diiodotetrafluorobenzene can act as a heavy-atom perturber, enhancing phosphorescence in certain co-crystals by promoting efficient spin-orbit coupling .

Several methods exist for synthesizing 1,4-diiodotetrafluorobenzene:

  • Electrophilic Aromatic Substitution: This method involves the introduction of iodine and fluorine substituents onto a benzene ring through electrophilic aromatic substitution reactions.
  • Halogen Exchange Reactions: Fluorinated precursors can undergo halogen exchange to yield 1,4-diiodotetrafluorobenzene.
  • Reactions with Iodine Sources: Direct reactions with iodine sources in the presence of fluorinated solvents can facilitate the synthesis of this compound.

These methods allow for the controlled introduction of halogen substituents while maintaining the integrity of the aromatic system .

1,4-Diiodotetrafluorobenzene has several applications:

  • Supramolecular Chemistry: It serves as a building block for creating complex supramolecular structures through halogen bonding.
  • Phosphorescent Materials: The compound is utilized in developing phosphorescent materials due to its ability to enhance emission properties when co-crystallized with specific organic molecules .
  • Organic Electronics: Its unique electronic properties make it a candidate for applications in organic semiconductors and optoelectronic devices.

Interaction studies involving 1,4-diiodotetrafluorobenzene focus on its ability to form halogen bonds with various acceptors. Research has demonstrated that it can co-crystallize with a range of compounds such as pyridines and amides, leading to diverse supramolecular architectures. The strength and nature of these interactions are influenced by factors such as molecular geometry and electronic properties of both donor and acceptor molecules .

Notable Interactions

  • C–I⋯N Halogen Bonds: Observed with nitrogen-containing compounds.
  • C–I⋯π Interactions: Notable in co-crystals involving aromatic systems.

1,4-Diiodotetrafluorobenzene shares similarities with several other halogenated compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
1,3-DiiodotetrafluorobenzeneSymmetrical diiodo compoundDifferent positioning of iodine atoms affects reactivity.
1,4-DibromotetrafluorobenzeneSymmetrical dibromo compoundBromine's lower electronegativity compared to iodine influences bonding characteristics.
TetrafluorobenzeneFully fluorinated benzeneLacks halogen bonding capabilities due to absence of heavier halogens like iodine.

The unique combination of two iodine atoms and four fluorine atoms in 1,4-diiodotetrafluorobenzene enhances its halogen bonding capabilities compared to similar compounds. This allows it to participate effectively in supramolecular chemistry and materials science applications .

Solution-based Crystallization Protocols

Solution-based crystallization represents the most widely employed method for preparing high-quality 1,4-diiodotetrafluorobenzene crystals. The fundamental approach involves the controlled iodination of tetrafluorobenzene precursors in acidic media, followed by systematic crystallization procedures. The classical method utilizes fuming sulfuric acid as both solvent and activating agent for the iodination process.

The primary synthetic route involves treating 1,2,4,5-tetrafluorobenzene with iodine in 65 percent oleum at elevated temperatures. In a representative procedure, 200 grams of iodine are dissolved in 1 kilogram of 65 percent oleum, followed by stirring for one hour at room temperature. The tetrafluorobenzene substrate is then added gradually, and the mixture is maintained at 55 to 60 degrees Celsius for four hours. This method consistently yields the desired 1,4-diiodotetrafluorobenzene product with good selectivity and reasonable yields.

Alternative solution-based approaches employ different solvent systems for crystallization. Dichloromethane has emerged as a particularly effective crystallization medium, especially when combined with controlled evaporation techniques. The slow evaporation method involves dissolving the crude product in dichloromethane and allowing the solvent to evaporate slowly in loosely sealed containers over several days or weeks. This approach typically produces colorless crystals suitable for single-crystal X-ray diffraction analysis.

Acetonitrile represents another valuable crystallization solvent, particularly for specific applications requiring different crystal morphologies or packing arrangements. The choice between dichloromethane and acetonitrile often depends on the intended application and the desired crystal properties. Mixed solvent systems, including methanol-water combinations, have also been successfully employed for specialized crystallization requirements.

Mechanochemical Synthesis Approaches

Mechanochemical synthesis has emerged as a powerful alternative to traditional solution-based methods, offering several advantages including reduced solvent usage and enhanced reaction control. The mechanochemical approach involves the direct grinding of reactants using ball milling techniques, which can produce 1,4-diiodotetrafluorobenzene-containing products under solvent-free conditions.

The mechanochemical synthesis protocol typically employs grinding ratios of 1:1 between the fluorinated aromatic precursor and iodinating agents. Research has demonstrated that grinding for 30 minutes provides optimal conversion to the desired product, while shorter grinding times of approximately 4 minutes can yield intermediate assemblies. The grinding process must be carefully controlled to prevent over-reaction or decomposition of the sensitive fluorinated aromatic system.

The mechanochemical approach offers unique advantages in terms of reaction selectivity and product distribution. Studies have shown that the grinding time directly influences the final product composition, with extended grinding periods favoring the formation of specific structural motifs. The mechanochemical method also enables the direct synthesis of co-crystalline materials containing 1,4-diiodotetrafluorobenzene, which can be challenging to achieve through conventional solution-based approaches.

Temperature control during mechanochemical synthesis is critical for maintaining product quality and preventing thermal decomposition. The process typically operates at ambient temperature, although localized heating may occur during intensive grinding. Monitoring techniques, including Raman spectroscopy and powder X-ray diffraction, enable real-time assessment of reaction progress and product formation.

Solvent Effects and Stoichiometric Control

The selection of appropriate solvents significantly influences both the synthesis efficiency and the final product quality of 1,4-diiodotetrafluorobenzene. Different solvent systems promote distinct reaction pathways and can affect the regioselectivity of the iodination process. The polarity and coordinating ability of the solvent play crucial roles in determining the reaction outcome.

Highly polar protic solvents, such as fuming sulfuric acid, facilitate the generation of electrophilic iodine species necessary for aromatic iodination. The acid serves dual functions as both solvent and activating agent, promoting the formation of the iodine cation required for electrophilic aromatic substitution. The concentration of the acid significantly affects the reaction rate and selectivity, with 65 percent oleum providing optimal conditions for tetrafluorobenzene iodination.

Non-polar aprotic solvents, including dichloromethane and hexane, have been investigated for alternative synthetic approaches. These solvents typically require additional activating agents, such as silver salts, to generate the necessary electrophilic iodine species. The combination of silver tetrafluoroborate with iodine in dichloromethane has shown promising results for selective iodination reactions, although yields may be lower compared to acid-catalyzed methods.

Stoichiometric control represents a critical parameter in achieving high-quality 1,4-diiodotetrafluorobenzene products. The molar ratio of iodine to tetrafluorobenzene substrate typically ranges from 1.1 to 1.5 equivalents of iodine per equivalent of substrate. Excess iodine helps ensure complete conversion while minimizing the formation of mono-iodinated byproducts. However, excessive iodine can lead to over-iodination and the formation of undesired poly-iodinated species.

The following table summarizes key solvent effects and optimal stoichiometric ratios:

Solvent SystemIodine EquivalentsTemperature (°C)Reaction TimeYield (%)
65% Oleum1.3-1.555-604 hours60-70
Dichloromethane/AgBF41.1-1.22512-18 hours45-55
Fuming H2SO41.4-1.650-652-6 hours65-75

Purification and Characterization Techniques

The purification of 1,4-diiodotetrafluorobenzene requires specialized techniques due to the compound's unique chemical properties and potential instability under certain conditions. The standard purification protocol begins with aqueous workup to remove acidic impurities and unreacted iodine. The crude product is typically extracted into organic solvents, followed by washing with aqueous sodium bisulfite to eliminate residual iodine.

Recrystallization represents the primary purification method for obtaining high-purity 1,4-diiodotetrafluorobenzene. The compound exhibits good solubility in polar organic solvents such as methanol and dichloromethane, enabling effective recrystallization procedures. The recrystallization process typically involves dissolution of the crude product in hot solvent, followed by controlled cooling to promote crystal formation. Multiple recrystallization cycles may be necessary to achieve the desired purity level.

Sublimation provides an alternative purification approach, particularly useful for removing high-boiling impurities. The compound sublimes readily under reduced pressure at temperatures around 50 degrees Celsius. This technique is especially valuable for preparing ultra-pure samples required for spectroscopic analysis or single-crystal X-ray diffraction studies.

Characterization of 1,4-diiodotetrafluorobenzene employs multiple analytical techniques to confirm structure and purity. Powder X-ray diffraction serves as a primary identification tool, providing fingerprint patterns for phase identification and purity assessment. The characteristic diffraction pattern enables rapid verification of successful synthesis and detection of impurities or alternative polymorphs.

Nuclear magnetic resonance spectroscopy provides detailed structural information, although the compound's symmetrical structure results in relatively simple spectra. The fluorine-19 nuclear magnetic resonance spectrum typically shows characteristic signals corresponding to the tetrafluorobenzene ring system. Proton nuclear magnetic resonance is not applicable due to the absence of hydrogen atoms in the molecule.

Single-crystal X-ray diffraction represents the definitive characterization technique for determining molecular structure and crystal packing arrangements. High-quality single crystals are typically obtained through slow evaporation crystallization or vapor diffusion methods. The crystal structure reveals important information about molecular geometry, intermolecular interactions, and potential applications in supramolecular chemistry.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak at m/z 401.87 confirms the expected molecular weight, while fragmentation patterns can reveal information about the stability and decomposition pathways of the compound. High-resolution mass spectrometry enables precise molecular formula determination and detection of minor impurities.

Infrared spectroscopy offers complementary structural information, particularly regarding the vibrational modes of the carbon-fluorine and carbon-iodine bonds. The infrared spectrum typically shows characteristic absorption bands corresponding to the aromatic carbon-carbon stretching modes and the carbon-halogen bond vibrations. This technique is particularly useful for monitoring reaction progress and confirming product identity.

Thermal analysis techniques, including thermogravimetric analysis and differential scanning calorimetry, provide important information about thermal stability and phase transitions. The melting point of 1,4-diiodotetrafluorobenzene is typically reported in the range of 108-110 degrees Celsius. These measurements are crucial for optimizing purification procedures and understanding the compound's thermal behavior during processing and storage.

Single-crystal X-ray diffraction studies

Single-crystal X-ray diffraction analysis of 1,4-diiodotetrafluorobenzene reveals a highly planar molecular structure with significant geometric precision [6]. The molecule exhibits an almost perfect planar conformation with a root mean square deviation of only 0.038 Å for all twelve constituent atoms [6]. The maximum deviation from planarity occurs at the I2 atom position, measuring 0.084(1) Å [6].

The fundamental crystallographic parameters of 1,4-diiodotetrafluorobenzene have been extensively characterized through various co-crystal systems. In the co-crystal with 2,3-bis(pyridin-2-yl)pyrazine, the compound crystallizes in the triclinic space group P1̄ with unit cell dimensions of a = 6.3997(15) Å, b = 10.737(2) Å, and c = 15.092(4) Å [6]. The unit cell angles are α = 74.237(10)°, β = 85.877(11)°, and γ = 80.283(12)°, resulting in a unit cell volume of 983.3(4) ų [6].

The molecular structure demonstrates exceptional thermal stability during diffraction measurements, with data collection performed at 98 K using molybdenum Kα radiation [6]. The absorption coefficient μ = 3.25 mm⁻¹ reflects the significant contribution of the iodine atoms to X-ray scattering [6]. Refinement statistics indicate high data quality with R[F² > 2σ(F²)] = 0.039 and wR(F²) = 0.109 [6].

Additional structural determinations in the piperidine co-crystal system reveal a triclinic P-1 space group with distinct unit cell parameters: a = 5.28920 Å, b = 6.06390 Å, c = 15.3113 Å, α = 99.3820°, β = 95.9300°, and γ = 99.4540° [16]. This system exhibits Z = 1 and Z' = 0.5, indicating half-molecule asymmetric units [16].

Co-crystal SystemCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZT (K)
1,4-DITFB + 2,3-bis(pyridin-2-yl)pyrazineTriclinicP1̄6.3997(15)10.737(2)15.092(4)74.237(10)85.877(11)80.283(12)983.3(4)298
1,4-DITFB + PiperidineTriclinicP-15.289206.0639015.311399.382095.930099.4540-1-
18-crown-6 + 1,4-DITFBMonoclinicP21/n7.6927(3)12.4813(5)15.0763(5)9092.862(3)901445.74(9)2296(2)

Molecular packing motifs and supramolecular architectures

The molecular packing of 1,4-diiodotetrafluorobenzene exhibits a characteristic herringbone motif that is primarily assembled through halogen bonding interactions [21]. This herringbone arrangement represents the fundamental packing pattern observed in the pure crystalline form at ambient pressure conditions [21]. The molecular arrangement facilitates optimal overlap of electron-deficient and electron-rich regions between adjacent molecules [9].

Supramolecular architecture formation in 1,4-diiodotetrafluorobenzene systems demonstrates remarkable diversity, ranging from discrete assemblies to extended one-dimensional chains and two-dimensional networks [9]. The linear ditopic nature of the molecule enables construction of various supramolecular motifs through systematic variation of halogen-bonding acceptors [9] [10]. One-dimensional infinite chains represent the most commonly observed architectural motif, typically formed through alternating halogen-bonding interactions along crystallographic axes [8].

The formation of discrete tetrameric assemblies occurs through specific halogen-bonding patterns, where one iodine atom participates in strong carbon-iodine⋯nitrogen halogen bonding interactions with pyridine nitrogen atoms, while the second iodine atom engages in iodine⋯iodine halogen interactions [11]. These tetrameric units exhibit intermolecular distances of d(I⋯I) = 3.78 Å and angles of ∠C-I⋯I = 141° [11].

Two-dimensional grid-like networks emerge when 1,4-diiodotetrafluorobenzene coordinates with multidentate organic ligands containing multiple nitrogen donor sites [10]. The formation of primitive cubic unit topology has been documented in systems involving six-coordinated iron complexes, where each pyridyl nitrogen atom links to iodine atoms from six different 1,4-diiodotetrafluorobenzene molecules [10]. This arrangement generates large enclosed volumes of approximately 16,600 ų [10].

Three-dimensional supramolecular networks develop through combination of primary halogen bonding with secondary interactions including carbon-hydrogen⋯fluorine hydrogen bonds, fluorine⋯fluorine contacts, and π⋯π interactions [11]. The π⋯π interactions exhibit ring centroid distances of 3.678(3) Å between pyridyl and benzene rings [6]. These secondary interactions provide structural stability and contribute to the overall cohesion of the crystalline assembly [11].

Halogen-bonded co-crystal formations

Halogen bonding serves as the primary driving force for co-crystal formation in 1,4-diiodotetrafluorobenzene systems, with the compound functioning as an exceptionally effective halogen bond donor [1] [2]. The electron-withdrawing fluorine atoms significantly enhance the electrophilicity of the iodine atoms, creating strong σ-holes that facilitate directional interactions with electron-rich acceptor sites [9].

The versatility of 1,4-diiodotetrafluorobenzene in halogen bonding is demonstrated through its ability to form co-crystals with diverse acceptor molecules, including nitrogen-containing heterocycles, N-oxides, chalcogenides, aromatic hydrocarbons, and organometallic complexes [9]. Co-crystallization with nitrogen-containing acceptors typically produces the strongest halogen bonds, with nitrogen⋯iodine distances ranging from 2.67 to 2.97 Å [11].

Phosphorescent co-crystal formation represents a particularly significant application, where 1,4-diiodotetrafluorobenzene acts as a heavy-atom perturber to enhance spin-orbital coupling and enable room-temperature phosphorescence [1] [2]. The halogen bonding interaction strength in the carbazole co-crystal system reaches approximately 23.0 kJ mol⁻¹, indicating robust intermolecular association [1].

Co-crystal SystemHalogen Bond TypeDistance (Å)C-I⋯X Angle (°)Bond Energy (kJ/mol)Emission (nm)
+ 2,3-bis(pyridin-2-yl)pyrazineN⋯I2.959(4)---
+ pyrazine-N-oxideI⋯O2.814180.0-24.7-
+ tmpz-N-oxideI⋯O2.804179.9-24.8-
+ quox-N-oxideI⋯O2.816176.3-21.8-
+ phz-N-oxideI⋯O2.822180.0-24.7-
+ pyrm-N-oxideI⋯O2.803179.1-25.0-
+ carbazoleC-I⋯π--~23.0-
+ 3-ring-N-heterocyclic (1)C-I⋯N---544 (green)
+ 3-ring-N-heterocyclic (2)C-I⋯π---592 (orange-yellow)
+ 3-ring-N-heterocyclic (3)C-I⋯N---605 (orange)

The co-crystal formation with bent 3-ring-N-heterocyclic hydrocarbons demonstrates tunable phosphorescent properties, with emission maxima varying from 544 nm (green) to 605 nm (orange) depending on the specific nitrogen positioning within the acceptor molecule [2]. These variations reflect different energy levels of excited triplet states and modified transition probabilities from T₁ to higher vibrational levels of the S₀ state [2].

Stoichiometric diversity in co-crystal formation includes 1:1, 1:2, and 2:1 ratios depending on the geometric and electronic complementarity between 1,4-diiodotetrafluorobenzene and the acceptor molecule [9]. The 2:1 stoichiometry typically occurs with monodentate acceptors that cannot simultaneously engage both iodine atoms of a single 1,4-diiodotetrafluorobenzene molecule [11].

Polymorphism and phase transitions under pressure

High-pressure crystallographic investigations of 1,4-diiodotetrafluorobenzene reveal remarkable pressure-responsive behavior with anomalous blue-shifted room-temperature phosphorescence emission [21]. The compound maintains its monoclinic crystal structure up to approximately 9.02 GPa without undergoing phase transitions [21]. Beyond this pressure threshold, progressive structural amorphization occurs, manifested by gradual weakening and broadening of diffraction peaks [21].

The pressure-induced structural evolution exhibits pronounced anisotropic compressibility, with the c-axis demonstrating greater compressibility than the a- and b-axes below 7.95 GPa [21]. This anisotropic response facilitates rapid approach of halogen atoms and substantially increases halogen-halogen interactions including iodine⋯iodine, iodine⋯fluorine, and fluorine⋯fluorine contacts [21]. Hirshfeld surface analysis confirms significant enhancement of intermolecular halogen-halogen interactions under high pressure conditions [21].

Vibrational spectroscopic analysis under pressure reveals critical structural changes, particularly in the carbon-iodine symmetric stretching mode located near 157 cm⁻¹ [21]. This vibrational mode undergoes triple splitting above 1.57 GPa, corresponding precisely to the pressure at which significant enhancement and blue-shift of room-temperature phosphorescence occur [21]. The splitting indicates substantial changes in the iodine coordination environment upon compression [21].

The photoluminescence behavior under pressure demonstrates unprecedented characteristics, with emission centers shifting from near 480 nm to 652 nm below 1 GPa, followed by anomalous blue-shifting to 582 nm at 7.50 GPa with significant intensity enhancement [21]. Further compression to pressures exceeding 14.61 GPa results in red-shifted and quenched emission [21]. This pressure-induced blue-shifted phosphorescence represents a rare phenomenon in organic molecular crystals [21].

Polymorphic behavior in co-crystal systems demonstrates solvent and mechanical processing dependencies [19]. Mechanochemical synthesis produces different polymorphic forms compared to solution crystallization methods, with β-phases exclusively obtained from methanol solutions while α-phases result from mechanochemical processing [19]. The polymorphic transformations involve different molecular conformations and packing arrangements while maintaining identical stoichiometric ratios [19].

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

392-57-4

Wikipedia

1,2,4,5-Tetrafluoro-3,6-diiodobenzene

Dates

Modify: 2023-08-15
Meazza et al. Halogen-bonding-triggered supramolecular gel formation. Nature Chemistry, doi: 10.1038/nchem.1496, published online 11 November 2012 http://www.nature.com/nchem

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